molecular formula C8H8F2IN3 B11785790 N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine

N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine

Cat. No.: B11785790
M. Wt: 311.07 g/mol
InChI Key: RHDKVKKUCWCNDX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group, a difluoromethyl group, and an iodine atom attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyrimidine ring.

    Difluoromethylation: Addition of the difluoromethyl group using reagents such as difluoromethyl iodide.

    Iodination: Introduction of the iodine atom using iodine or iodinating agents like N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or hydroxylamine group.

    Reduction: Reduction of the iodine atom to a hydrogen atom.

    Substitution: Replacement of the iodine atom with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents like Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Formation of nitro or hydroxylamine derivatives.

    Reduction: Formation of deiodinated pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide: Another cyclopropyl-containing compound with different functional groups.

    N-Cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide: A compound with a similar cyclopropyl group but different core structure.

Uniqueness

N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its metabolic stability, while the iodine atom allows for further functionalization through substitution reactions.

Properties

Molecular Formula

C8H8F2IN3

Molecular Weight

311.07 g/mol

IUPAC Name

N-cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine

InChI

InChI=1S/C8H8F2IN3/c9-7(10)6-5(11)8(13-3-12-6)14-4-1-2-4/h3-4,7H,1-2H2,(H,12,13,14)

InChI Key

RHDKVKKUCWCNDX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=NC(=C2I)C(F)F

Origin of Product

United States

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